molecular formula C2H4N4S B1667266 1,2,4-Thiadiazole-3,5-diamine CAS No. 34283-30-2

1,2,4-Thiadiazole-3,5-diamine

Cat. No.: B1667266
CAS No.: 34283-30-2
M. Wt: 116.15 g/mol
InChI Key: SLGAYYOOVPWBEU-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-3,5-diamine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The 1,2,4-thiadiazole structure is one of the four possible isomers of thiadiazole, with the nitrogen atoms positioned at the 1 and 3 positions and the sulfur atom at the 2 position. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

1,2,4-Thiadiazole-3,5-diamine is known for its high aromaticity and stability in acid . It is electron deficient, relatively inert towards electrophilic substitution, and displays nucleophilic substitution at 2nd and 5th positions . This makes it highly reactive and able to interact with various biomolecules .

Cellular Effects

1,3,4-Thiadiazole derivatives, which include this compound, have shown the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells . They have also shown antibacterial activity against various bacteria strains .

Molecular Mechanism

It is known that the compound’s ability to disrupt DNA replication is likely due to its interaction with DNA molecules . Furthermore, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

It is known that the compound is stable in acid and forms a ring cleavage with base .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities in certain cancer cell lines .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication .

Transport and Distribution

It is known that the compound is soluble in water , which could potentially facilitate its transport within biological systems.

Subcellular Localization

The subcellular localization of this compound is not well known. Given its potential interactions with DNA and neurons , it may be localized in the nucleus and neuronal cells.

Preparation Methods

1,2,4-Thiadiazole-3,5-diamine can be synthesized through several methods. One common synthetic route involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide under basic conditions . The optimal ratio of reagents and monitoring methods have been developed to increase the yield and reduce reaction time. Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . Industrial production methods often utilize these synthetic routes with modifications to scale up the process efficiently.

Chemical Reactions Analysis

1,2,4-Thiadiazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include phosphorus oxychloride, hydrazine derivatives, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,2,4-Thiadiazole-3,5-diamine can be compared with other thiadiazole isomers and related compounds:

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,4-thiadiazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAYYOOVPWBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955841
Record name 1,2,4-Thiadiazolidine-3,5-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34283-30-2
Record name Amtizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Thiadiazolidine-3,5-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-thiadiazole-3,5-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1,2,4-Thiadiazole-3,5-diamine in material science?

A: this compound has shown promise as a precursor for synthesizing new silica hybrid materials. These hybrids are created through a sol-gel process, where the diamine reacts with tetraethoxysilane (TEOS), forming Si-N bridges within the material [, ]. These materials exhibit interesting properties, such as being mesoporous with varying surface areas [, ], and exhibiting paramagnetic semiconducting behavior []. These properties make them potentially suitable for applications like catalysis, adsorption, and sensing.

Q2: Can you describe the structural features of this compound and its characterization using spectroscopic techniques?

A: this compound is an organic compound with the molecular formula C2H4N4S. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.15 g/mol. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound and the materials derived from it. For instance, IR spectroscopy helps identify the presence of Si-N and Si-S bridges formed during the synthesis of silica hybrids [, ]. Additionally, 29Si and 13C CP MAS NMR provides insights into the structure and bonding within these hybrid materials [, ].

Q3: How has this compound been utilized in the development of electrochemical sensors?

A: Researchers have successfully employed this compound as a modifier for electrodes in electrochemical sensors designed to detect silver ions (Ag+) []. In this application, a Schiff base is first synthesized by reacting this compound with 2,5-thiophenedicarboxaldehyde. This Schiff base is then used to modify carbon paste electrodes (CPE) and printed circuit board (PCB) gold electrodes []. The resulting modified electrodes demonstrate high sensitivity and selectivity for Ag+ detection, showcasing the potential of this compound in developing cost-effective and accurate sensors for environmental monitoring and other applications.

Q4: What is known about the photochemical behavior of this compound?

A: Photochemical studies on this compound, conducted in low-temperature matrices using different wavelengths, revealed its decomposition into various products []. Among these products are the novel species diazenecarbothialdehyde (HNNCHS) [], which had not been observed experimentally before. These findings contribute to understanding the photochemistry of this compound and its potential in generating reactive intermediates.

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